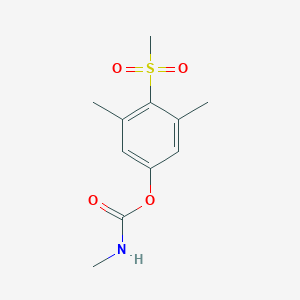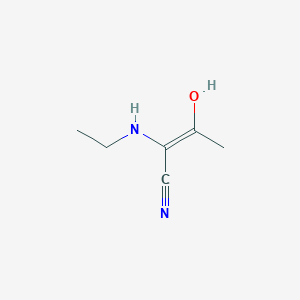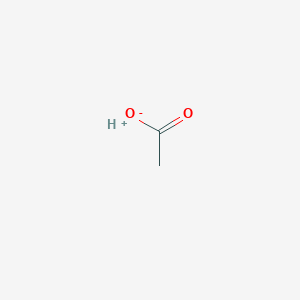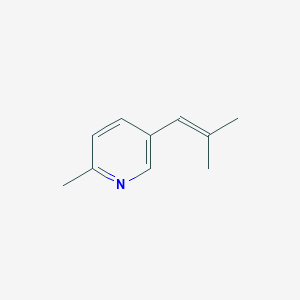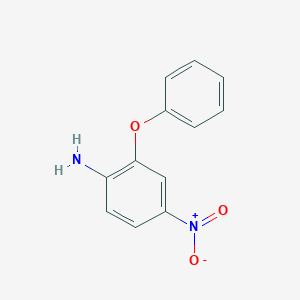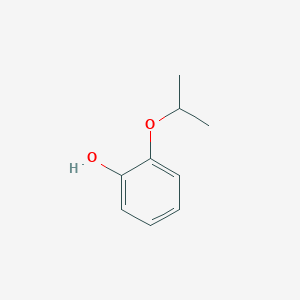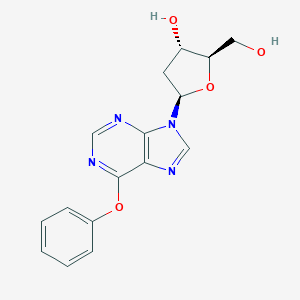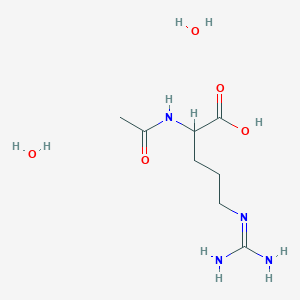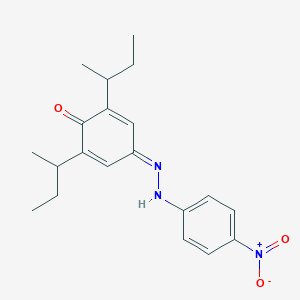
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol, also known as Sudan IV, is a synthetic dye commonly used in research laboratories. It belongs to the azo dye family and is characterized by its bright red color. Sudan IV has been widely used in various scientific applications due to its unique chemical properties, including its ability to bind to lipids and proteins.
作用機序
The mechanism of action of 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV is not fully understood, but it is thought to bind to lipids and proteins through hydrophobic interactions. Specifically, the hydrophobic tail of 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV is thought to insert into the hydrophobic core of lipid droplets or protein structures, resulting in a stable complex.
生化学的および生理学的効果
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV can induce apoptosis in cancer cells, likely through disruption of lipid metabolism. Additionally, 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV has been shown to have anti-inflammatory effects in animal models, likely through inhibition of NF-κB signaling.
実験室実験の利点と制限
One advantage of 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV is its bright red color, which allows for easy visualization of stained samples. Additionally, 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV is relatively inexpensive and easy to use. However, there are some limitations to its use. 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV is not specific to any particular lipid or protein, meaning that it may bind to non-target structures. Additionally, 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV can be toxic to cells at high concentrations, limiting its use in certain assays.
将来の方向性
There are several potential future directions for research involving 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV. One area of interest is the development of more specific lipid and protein stains, which would allow for more precise detection of these molecules in cells and tissues. Additionally, there is interest in exploring the anti-cancer and anti-inflammatory effects of 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV in more detail, with the goal of developing new therapeutic agents. Finally, there is interest in exploring the potential toxic effects of 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV, particularly in the context of environmental exposure.
合成法
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV can be synthesized through a series of chemical reactions, starting with the condensation of 4-nitroaniline and 2,6-di-sec-butylphenol. The resulting intermediate is then diazotized and coupled with a second molecule of 2,6-di-sec-butylphenol to form the final product.
科学的研究の応用
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV has been used in a variety of scientific applications, including lipid staining, protein detection, and cell viability assays. Its ability to bind to lipids has made it a popular choice for staining lipid droplets in cells and tissues. Additionally, 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV has been used to detect the presence of proteins in polyacrylamide gels, as it can bind to hydrophobic amino acid residues. Finally, 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV has been used in cell viability assays, as it can penetrate cell membranes and stain dead cells.
特性
CAS番号 |
111850-24-9 |
|---|---|
製品名 |
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol |
分子式 |
C20H25N3O3 |
分子量 |
355.4 g/mol |
IUPAC名 |
2,6-di(butan-2-yl)-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H25N3O3/c1-5-13(3)18-11-16(12-19(20(18)24)14(4)6-2)22-21-15-7-9-17(10-8-15)23(25)26/h7-14,24H,5-6H2,1-4H3 |
InChIキー |
NYEUYHYXILSRFC-UHFFFAOYSA-N |
異性体SMILES |
CCC(C)C1=CC(=NNC2=CC=C(C=C2)[N+](=O)[O-])C=C(C1=O)C(C)CC |
SMILES |
CCC(C)C1=CC(=CC(=C1O)C(C)CC)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CCC(C)C1=CC(=NNC2=CC=C(C=C2)[N+](=O)[O-])C=C(C1=O)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





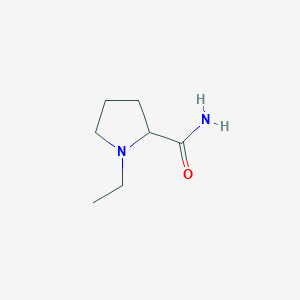
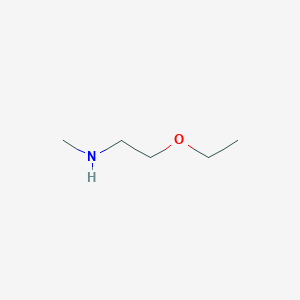

![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
